molecular formula C31H27N5O6 B12906567 N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide

N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide

Cat. No.: B12906567
M. Wt: 565.6 g/mol
InChI Key: KRLARPNIMFPZHP-ISJGIBHGSA-N
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Description

N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a benzoyl group and a purine base, making it a valuable intermediate in the synthesis of nucleoside analogs and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide typically involves the protection of adenosine with trimethylchlorosilane, followed by benzoylation using benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis . The protected adenosine is then deprotected using ammonia water, and the benzoyl chloride is concentrated to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzoyl and purine derivatives, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide involves its interaction with nucleic acids. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. This interaction is mediated through hydrogen bonding and π-π stacking interactions with the nucleobases . The compound’s ability to inhibit nucleic acid synthesis makes it a valuable tool in antiviral and anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and inhibit their synthesis sets it apart from other similar compounds .

Properties

Molecular Formula

C31H27N5O6

Molecular Weight

565.6 g/mol

IUPAC Name

N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide

InChI

InChI=1S/C31H27N5O6/c37-17-24-23(38)16-25(42-24)35-27-26(34-31(35)41-18-20-10-4-1-5-11-20)28(33-19-32-27)36(29(39)21-12-6-2-7-13-21)30(40)22-14-8-3-9-15-22/h1-15,19,23-25,37-38H,16-18H2/t23-,24+,25+/m0/s1

InChI Key

KRLARPNIMFPZHP-ISJGIBHGSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O

Origin of Product

United States

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